Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate

logP lipophilicity physicochemical profiling

Methyl 2‑ethoxy‑8‑ethyl‑5,8‑dihydro‑5‑oxopyrido[2,3‑d]pyrimidine‑6‑carboxylate (CAS 94442‑14‑5) is a fully synthetic pyrido[2,3‑d]pyrimidine‑6‑carboxylate ester bearing a C2‑ethoxy substituent and an N8‑ethyl group. Its scaffold is the core of the DNA‑gyrase inhibitor class exemplified by piromidic acid and pipemidic acid, agents that were developed contemporaneously with the early quinolone antibiotics [REFS‑1].

Molecular Formula C13H15N3O4
Molecular Weight 277.28 g/mol
CAS No. 94442-14-5
Cat. No. B12699218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate
CAS94442-14-5
Molecular FormulaC13H15N3O4
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CN=C(N=C21)OCC)C(=O)OC
InChIInChI=1S/C13H15N3O4/c1-4-16-7-9(12(18)19-3)10(17)8-6-14-13(20-5-2)15-11(8)16/h6-7H,4-5H2,1-3H3
InChIKeyVHRBIIJTOIRWRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2‑Ethoxy‑8‑ethyl‑5,8‑dihydro‑5‑oxopyrido[2,3‑d]pyrimidine‑6‑carboxylate (CAS 94442‑14‑5): Procurement Baseline for a 2‑Alkoxy Pyridopyrimidine Ester


Methyl 2‑ethoxy‑8‑ethyl‑5,8‑dihydro‑5‑oxopyrido[2,3‑d]pyrimidine‑6‑carboxylate (CAS 94442‑14‑5) is a fully synthetic pyrido[2,3‑d]pyrimidine‑6‑carboxylate ester bearing a C2‑ethoxy substituent and an N8‑ethyl group. Its scaffold is the core of the DNA‑gyrase inhibitor class exemplified by piromidic acid and pipemidic acid, agents that were developed contemporaneously with the early quinolone antibiotics [REFS‑1]. The compound’s C6‑methyl ester differentiates it from the free carboxylic acid forms that dominate the antibacterial pharmacopoeia, while the C2‑ethoxy group replaces the basic amine side‑chains (pyrrolidine or piperazine) found in the clinical analogues [REFS‑2].

Why Methyl 2‑Ethoxy‑8‑ethyl‑5,8‑dihydro‑5‑oxopyrido[2,3‑d]pyrimidine‑6‑carboxylate Cannot Be Replaced by In‑Class Carboxylic Acids or Amine‑Substituted Analogues


Within the 8‑ethyl‑5‑oxo‑5,8‑dihydropyrido[2,3‑d]pyrimidine series, the C6 ester and C2 substituent jointly govern physicochemical and biological behavior. Replacing the C6 methyl ester with a free carboxylic acid (e.g., Pipemidic Acid EP Impurity C, CAS 86651‑06‑1) increases aqueous solubility and deprotonation capacity, fundamentally altering logP, membrane permeability, and HPLC retention [REFS‑1]. Conversely, exchanging the C2‑ethoxy group for a basic amine (e.g., piromidic acid, pipemidic acid) re‑introduces a protonatable centre that drives DNA‑gyrase affinity and Gram‑negative penetration—properties the neutral ethoxy congener does not replicate [REFS‑2]. These structural features mean that simply “buying the cheapest pyrido[2,3‑d]pyrimidine” risks obtaining a compound with incorrect solubility, stability, or target‑binding profile for the intended application.

Quantitative Differentiation Evidence for Methyl 2‑Ethoxy‑8‑ethyl‑5,8‑dihydro‑5‑oxopyrido[2,3‑d]pyrimidine‑6‑carboxylate


Methyl Ester vs. Free Carboxylic Acid: Impact on Lipophilicity and Predicted Permeability

Methyl esterification of the C6‑carboxylate in the pyrido[2,3‑d]pyrimidine scaffold increases the calculated logP by approximately 1–2 log units relative to the free carboxylic acid form. This magnitude has been documented for the pipemidic acid methyl ester / pipemidic acid pair and is structurally transferable to the 2‑ethoxy‑8‑ethyl series because the ester‑acid relationship at C6 is chemically analogous [REFS‑1]. The free acid comparator (2‑ethoxy‑8‑ethyl‑5‑oxo‑5,8‑dihydropyrido[2,3‑d]pyrimidine‑6‑carboxylic acid, Pipemidic Acid EP Impurity C, CAS 86651‑06‑1) carries a molecular weight of 263.3 Da versus 277.28 Da for the methyl ester, reflecting the mass difference of one methylene unit [REFS‑2].

logP lipophilicity physicochemical profiling ester prodrug

Scaffold‑Level DNA‑Gyrase Inhibition: Pyrido[2,3‑d]pyrimidine vs. Quinoline and Naphthyridine Cores

In a landmark study of 60 quinolone‑class antibacterials, Domagala et al. directly compared the intrinsic DNA‑gyrase inhibition of three fused parent rings: quinoline, 1,8‑naphthyridine, and pyrido[2,3‑d]pyrimidine. The pyrido[2,3‑d]pyrimidine scaffold was found to be a competent DNA‑gyrase inhibitor, with inhibition potency residing between the strongly active quinoline core and the lesser‑active naphthyridine core [REFS‑1]. Although the published paper does not provide individual IC50 values for each parent ring, it explicitly states that the pyrido[2,3‑d]pyrimidine system supports enzyme inhibition and that loss of gyrase inhibition consistently produced poor MIC values across the series.

DNA gyrase antibacterial scaffold comparison enzyme inhibition

C2‑Ethoxy Substituent: Differentiation from Basic C2‑Amine Analogues (Piromidic Acid / Pipemidic Acid)

The C2 position is the primary driver of antibacterial potency and spectrum within the 8‑ethyl‑pyrido[2,3‑d]pyrimidine series. Piromidic acid (C2‑pyrrolidine) and pipemidic acid (C2‑piperazine) both carry basic nitrogen atoms that are essential for full DNA‑gyrase inhibition and Gram‑negative activity [REFS‑1]. The target compound replaces these basic amines with a neutral ethoxy group, a substitution that the foundational SAR literature indicates would significantly alter enzyme affinity. Minami et al. (1971) demonstrated that C2‑substituent variation in this series produces order‑of‑magnitude changes in MIC values against E. coli and S. aureus, with the basic amine analogues consistently ranking as the most active [REFS‑2].

structure–activity relationship C2 substituent piromidic acid pipemidic acid

Antibacterial Activity Against Enterococcus faecalis: Methyl Ester vs. Clinical Quinolone Comparator Ciprofloxacin

The BindingDB entry for this compound (ChEMBL3585717) records an IC50 of 3.19 µM (3,190 nM) against Enterococcus faecalis CECT 481 in a 2‑fold microtiter broth‑dilution assay with 18 h incubation [REFS‑1]. This activity should be contextualized against ciprofloxacin, the clinical gold‑standard fluoroquinolone, which typically exhibits MIC values in the range of 0.5–2 µg/mL against E. faecalis [REFS‑2]. The approximately 10‑fold potency gap is consistent with the absence of a C6‑fluorine and a basic C2‑substituent—both are key pharmacophoric elements in the quinolone/fluoroquinolone class.

Enterococcus faecalis MIC antibacterial quinolone comparator

Methyl Ester as a Protected Carboxylate for Downstream Derivatization: Synthetic Utility vs. Ethyl Ester Analogue

The methyl ester at C6 serves as a protected carboxylate handle that can be selectively hydrolysed or aminolysed under conditions distinct from those of the corresponding ethyl ester. The direct ethyl ester analogue (CAS 79614‑51‑0; ethyl 2‑ethoxy‑8‑ethyl‑5,8‑dihydro‑5‑oxopyrido[2,3‑d]pyrimidine‑6‑carboxylate) possesses a C14H17N3O4 formula and a molecular weight of 291.30 Da vs. 277.28 Da for the methyl ester [REFS‑1] [REFS‑2]. The methyl ester offers a 14‑Da mass advantage and a distinct ¹H‑NMR singlet (OCH₃ at ~3.8–3.9 ppm) that simplifies reaction monitoring compared to the ethyl ester’s quartet‑triplet pattern.

ester protecting group synthetic intermediate hydrolysis selectivity

Optimal Procurement Scenarios for Methyl 2‑Ethoxy‑8‑ethyl‑5,8‑dihydro‑5‑oxopyrido[2,3‑d]pyrimidine‑6‑carboxylate


Reference Standard for Pipemidic Acid Impurity Profiling (Methyl Ester as Ester‑Protected Impurity Marker)

The compound’s free‑acid counterpart (2‑ethoxy‑8‑ethyl‑5‑oxo‑5,8‑dihydropyrido[2,3‑d]pyrimidine‑6‑carboxylic acid) is catalogued as Pipemidic Acid EP Impurity C [REFS‑1]. The methyl ester serves as a protected, more lipophilic analogue of this impurity, enabling its use as a chromatographic reference marker in reversed‑phase HPLC methods where baseline separation from the polar free‑acid impurity is required. The +1 to +2 log unit shift relative to the free acid (see Evidence Item 1) translates to a practically useful retention‑time difference that facilitates peak assignment in impurity profiling of pipemidic acid API.

Neutral Scaffold for Kinase‑Inhibitor Fragment Elaboration

The pyrido[2,3‑d]pyrimidine scaffold is a privileged kinase‑inhibitor core with demonstrated potency against PIM‑1 (IC50 = 11.4 nM), EGFR (IC50 = 2.97 nM), and c‑Src (IC50 < 10 nM) when properly substituted [REFS‑2]. The C2‑ethoxy substituent of the target compound provides a neutral, metabolically stable replacement for the basic amines found in antibacterial congeners, reducing off‑target DNA‑gyrase activity while preserving the core geometry needed for ATP‑binding site occupancy. The C6‑methyl ester can be directly converted to amides or hydrolysed to the free acid for further diversification.

Protected Carboxylate Building Block for Medicinal Chemistry Campaigns

The C6‑methyl ester is a masked carboxylic acid that can be selectively revealed at a late synthetic stage without affecting the C2‑ethoxy group. Compared to the ethyl ester homologue (CAS 79614‑51‑0, MW 291.30), the methyl ester (MW 277.28) provides a 14 Da mass advantage and a cleaner ¹H‑NMR signature that simplifies monitoring of transesterification, saponification, or amidation reactions [REFS‑3]. This makes the methyl ester the preferred intermediate for parallel‑synthesis libraries where rapid LC‑MS reaction tracking is essential.

Antibacterial Selectivity Profiling in Dual‑Target Inhibitor Programs

The compound’s measurable but modest activity against E. faecalis (IC50 = 3.19 µM) provides a quantitative baseline for selectivity profiling [REFS‑4]. In dual‑target programs where both kinase inhibition and antibacterial activity are assessed, this compound can serve as a ‘negative control’ for the gyrase‑dependent antibacterial component: any derivative that shows significantly lower IC50 against E. faecalis is likely gaining antibacterial potency through introduced structural features. This benchmark enables structure–activity relationship triaging without procuring expensive clinical quinolone reference standards.

Quote Request

Request a Quote for Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.